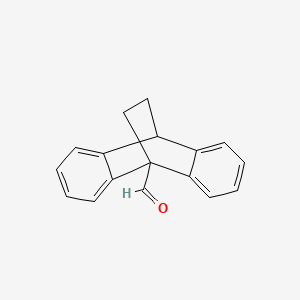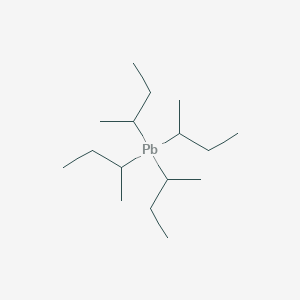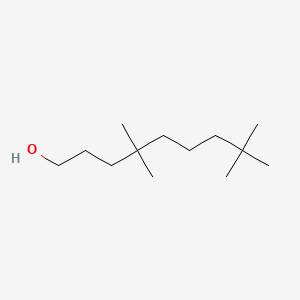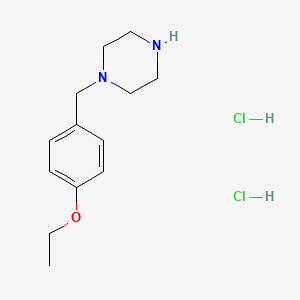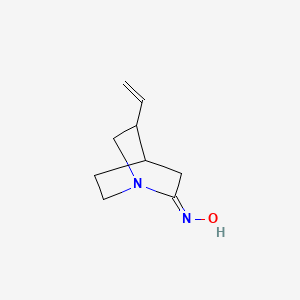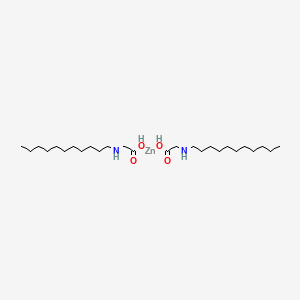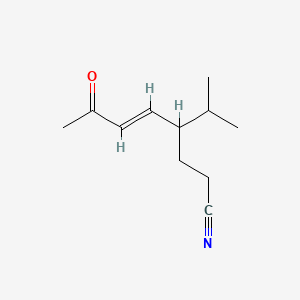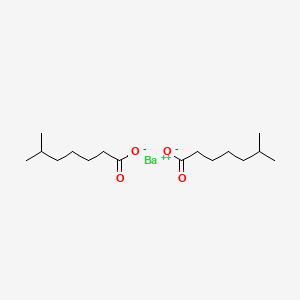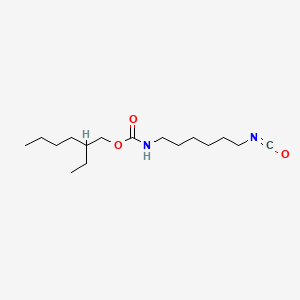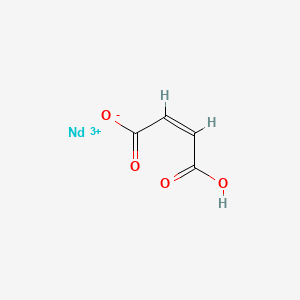
Bis(neodecanoato-O)oxotitanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(neodecanoato-O)oxotitanium: is a chemical compound with the molecular formula C20H40O5Ti and a molecular weight of 408.3956 g/mol . It is a titanium-based compound often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(neodecanoato-O)oxotitanium typically involves the reaction of titanium tetrachloride with neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{TiCl}4 + 2 \text{C}{10}\text{H}{20}\text{O}2 \rightarrow \text{Ti(OOC}{10}\text{H}{19})_2\text{O} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Bis(neodecanoato-O)oxotitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds using suitable reducing agents.
Substitution: The neodecanoate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while reduction could produce titanium(III) compounds .
Aplicaciones Científicas De Investigación
Chemistry: Bis(neodecanoato-O)oxotitanium is used as a precursor in the synthesis of various titanium-based materials, including catalysts and nanomaterials. Its unique properties make it suitable for applications in catalysis and material science .
Biology and Medicine: In biological and medicinal research, this compound and its derivatives have been studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its stability and reactivity make it an essential component in various formulations .
Mecanismo De Acción
The mechanism by which bis(neodecanoato-O)oxotitanium exerts its effects involves the interaction of the titanium center with target molecules. The titanium atom can coordinate with various ligands, facilitating catalytic reactions or biological interactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug action .
Comparación Con Compuestos Similares
- Titanium(IV) isopropoxide (Ti(OiPr)4)
- Titanium(IV) butoxide (Ti(OBu)4)
- Titanium(IV) ethoxide (Ti(OEt)4)
Comparison: Bis(neodecanoato-O)oxotitanium is unique due to its neodecanoate ligands, which provide distinct steric and electronic properties compared to other titanium alkoxides. This uniqueness makes it particularly suitable for specific applications where other titanium compounds may not perform as effectively .
Propiedades
Número CAS |
71965-01-0 |
|---|---|
Fórmula molecular |
C20H40O5Ti |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
7,7-dimethyloctanoic acid;oxotitanium |
InChI |
InChI=1S/2C10H20O2.O.Ti/c2*1-10(2,3)8-6-4-5-7-9(11)12;;/h2*4-8H2,1-3H3,(H,11,12);; |
Clave InChI |
NBHPZPXNWRQWEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.O=[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





